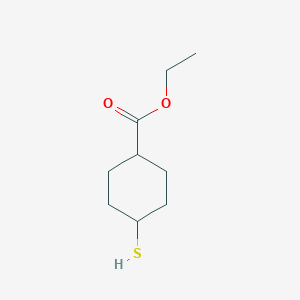

![molecular formula C7H2ClF2NO B2517333 2-氯-4,6-二氟苯并[d]恶唑 CAS No. 1343514-56-6](/img/structure/B2517333.png)

2-氯-4,6-二氟苯并[d]恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

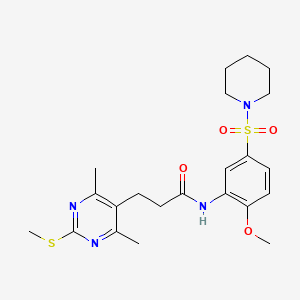

2-Chloro-4,6-difluorobenzo[d]oxazole is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered aromatic ring. The specific substitution pattern of chloro and difluoro groups on the benzo[d]oxazole ring system suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of oxazole derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. For instance, the synthesis of 4-bromomethyl-2-chlorooxazole, a related oxazole compound, has been described using palladium-catalyzed Stille and Suzuki coupling reactions to yield a range of 2,4-disubstituted oxazoles . This method demonstrates the versatility of oxazole derivatives as building blocks for further chemical synthesis, which could be applicable to the synthesis of 2-Chloro-4,6-difluorobenzo[d]oxazole by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms. This structure imparts certain electronic properties to the molecule, such as aromaticity and the ability to engage in hydrogen bonding and dipole interactions. The presence of electronegative substituents like chlorine and fluorine atoms would influence the electron distribution within the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Oxazole derivatives can participate in a variety of chemical reactions. The presence of a chlorine atom, as seen in the related compound 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, allows for further functionalization through cross-coupling reactions . Similarly, 2-Chloro-4,6-difluorobenzo[d]oxazole could undergo reactions at the chloro-substituted position, enabling the introduction of various functional groups. Additionally, the reactions of substituted oxazoles with nitrosobenzene derivatives have been shown to produce 2,5-dihydro-1,2,4-oxadiazoles through formal [3 + 2] cycloadditions . This indicates that 2-Chloro-4,6-difluorobenzo[d]oxazole could also be a candidate for cycloaddition reactions, leading to the formation of new heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4,6-difluorobenzo[d]oxazole would be influenced by its molecular structure and the nature of its substituents. The difluoro groups would likely increase the compound's lipophilicity and could affect its boiling and melting points. The chloro group would make the compound susceptible to nucleophilic substitution reactions, which could be utilized in further chemical synthesis. The overall stability of the compound might also be enhanced by the presence of the difluoro groups, as they could confer metabolic stability, which is particularly relevant in the context of medicinal chemistry .

科学研究应用

氧化和亚硝化反应

2-氯-4,6-二氟苯并[d]恶唑在取代苯胺氧化成亚硝基化合物中发挥作用,展示了其在合成有机化学中的用途。例如,过氧苯甲酸在氯仿中氧化 2,6-二氟苯胺,生成相应的亚硝基化合物,表明 2-氯-4,6-二氟苯并[d]恶唑衍生物在促进亚硝化反应中的潜力 (Nunno, Florio, & Todesco, 1970).

膜科学和质子交换

在膜科学中,2-氯-4,6-二氟苯并[d]恶唑的衍生物,特别是磺化聚苯并噻唑,已被合成用于质子交换膜的潜在应用。这些膜表现出高质子电导率、热稳定性和氧化稳定性,使其适用于燃料电池应用 (Wang & Guiver, 2017).

抗肿瘤特性

与 2-氯-4,6-二氟苯并[d]恶唑密切相关的氟化 2-(4-氨基苯基)苯并噻唑已因其抗肿瘤特性而被探索。这些化合物对某些人乳腺癌细胞系表现出有效的细胞毒性,表明它们作为抗肿瘤剂的潜力 (Hutchinson et al., 2001).

合成和功能化

2-氯-4,6-二氟苯并[d]恶唑衍生物已用于各种杂环化合物的合成和功能化。例如,金催化的氧化策略已被应用于实现 2,4-二取代恶唑的有效合成,表明 2-氯-4,6-二氟苯并[d]恶唑在促进新型合成路线中的作用 (Luo et al., 2012).

光谱特性

已经研究了卤素取代基对苯并噻唑衍生物(包括类似于 2-氯-4,6-二氟苯并[d]恶唑的衍生物)的光谱特性的影响。这些研究揭示了卤代化如何影响荧光特性,这对于荧光团的设计至关重要 (Misawa et al., 2019).

铃木偶联反应

该化合物还被认为有助于促进铃木偶联反应,这对于恶唑的功能化至关重要,进一步强调了其在合成化学中的重要性 (Ferrer Flegeau, Popkin, & Greaney, 2006).

属性

IUPAC Name |

2-chloro-4,6-difluoro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2NO/c8-7-11-6-4(10)1-3(9)2-5(6)12-7/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLHBIVAALRNIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC(=N2)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,6-difluorobenzo[d]oxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]amino]-N,2-diphenylacetamide](/img/structure/B2517250.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2517256.png)

![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-[4-Methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2517263.png)

![5-Chloro-6,7-dimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B2517266.png)

![1-(2,3-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2517269.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2517271.png)

![N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2517273.png)